2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide
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Overview
Description
- It contains a thieno[3,2-d]pyrimidine core, which is fused with a benzyl group and a cyclopentylacetamide moiety.
- The compound’s synthesis and applications have garnered interest due to its potential biological activities.
2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide: is a complex organic compound with a unique structure.
Preparation Methods
Reaction Conditions: These typically involve cyclization reactions, thioether formation, and amide bond formation.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For example, oxidation might involve peroxides or metal catalysts, while reduction could use hydrides.
Major Products: The products formed would vary based on the specific reaction. Thioether formation, amide bond cleavage, and cyclization could yield different derivatives.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: The specific combination of thieno[3,2-d]pyrimidine, benzyl, and cyclopentylacetamide moieties sets this compound apart.
Similar Compounds: While I don’t have direct information on similar compounds, other thieno[3,2-d]pyrimidine derivatives may share structural features.
Properties
Molecular Formula |
C20H23N3O2S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H23N3O2S2/c24-17(21-15-8-4-5-9-15)13-27-20-22-16-10-11-26-18(16)19(25)23(20)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,21,24) |
InChI Key |
VIAHRPZQVIAJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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